

# An In-depth Technical Guide on Bohemine: Initial Studies and Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Bohemine |           |
| Cat. No.:            | B1221029 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Bohemine** is a synthetic, cell-permeable 2,6,9-trisubstituted purine analog that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[1] As key regulators of the cell cycle, CDKs represent a significant target in oncology drug development. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.

**Bohemine**, by targeting these crucial enzymes, presents a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the initial studies on **Bohemine**, summarizing its biological activity, mechanism of action, and the experimental protocols used for its characterization.

**Chemical Properties** 

| Property          | Value                                                        | Reference |
|-------------------|--------------------------------------------------------------|-----------|
| Chemical Name     | 2-(3-Hydroxypropylamino)-6-<br>benzylamino-9-isopropylpurine | [2]       |
| Molecular Formula | C18H24N6O                                                    | [2]       |
| Molecular Weight  | 340.4 g/mol                                                  | [2]       |
| CAS Number        | 189232-42-6                                                  | [2]       |





## **Biological Activity and Quantitative Data**

**Bohemine** has demonstrated significant inhibitory activity against key cyclin-dependent kinases and has shown cytotoxic effects across various cancer cell lines. The following tables summarize the key quantitative data from initial studies.

In Vitro Kinase Inhibitory Activity

| Target         | IC50 (μM) | Reference |
|----------------|-----------|-----------|
| CDK1/Cyclin B  | 1.1       | [1]       |
| CDK2/Cyclin E  | 0.8       | [1]       |
| CDK2/Cyclin A  | 4.6       | [1]       |
| CDK9/Cyclin T1 | 2.7       | [1]       |
| ERK2           | 52        | [1]       |

In Vitro Growth Inhibition of Tumor Cell Lines

| Cell Line | Cancer Type                     | IC50 (μM) | Reference |
|-----------|---------------------------------|-----------|-----------|
| MCF7      | Breast Cancer                   | 28        | [1]       |
| K562      | Chronic Myelogenous<br>Leukemia | 113       | [1]       |
| CEM       | T-cell Leukemia                 | 27        | [1]       |
| HOS       | Osteosarcoma                    | 58        | [1]       |
| G361      | Melanoma                        | 45        | [1]       |

### In Vivo Pharmacokinetic Parameters in BALB/c Mice



| Parameter          | Value  | Unit  | Reference |
|--------------------|--------|-------|-----------|
| Dose (Intravenous) | 50     | mg/kg | [1]       |
| Cmax               | 72,308 | nM    | [1]       |
| Clearance          | 0.23   | L/h   | [1]       |
| T1/2 (Half-life)   | 1.39   | h     | [1]       |

# Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

**Bohemine** exerts its biological effects primarily through the inhibition of cyclin-dependent kinases, which are fundamental for the progression of the cell cycle. The cell cycle is a tightly regulated process consisting of four phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are controlled by the activation of specific CDK-cyclin complexes.

**Bohemine** has been shown to inhibit CDK1/Cyclin B and CDK2/Cyclin E complexes. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, a critical checkpoint for DNA replication. By inhibiting this complex, **Bohemine** can halt the cell cycle at the G1/S boundary. The CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), is essential for the entry into and progression through mitosis. Inhibition of CDK1/Cyclin B by **Bohemine** can lead to cell cycle arrest at the G2/M boundary. Studies on hybridoma cells have confirmed that **Bohemine** treatment results in cell cycle arrest at both the G1/S and G2/M boundaries, corroborating its mechanism as a CDK inhibitor.

## **Signaling Pathway**

The following diagram illustrates the points of inhibition of **Bohemine** within the cell cycle signaling pathway.





promotes





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. sigmaaldrich.com [sigmaaldrich.com]



- 2. Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Bohemine: Initial Studies and Literature Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221029#initial-studies-and-literature-review-on-bohemine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com